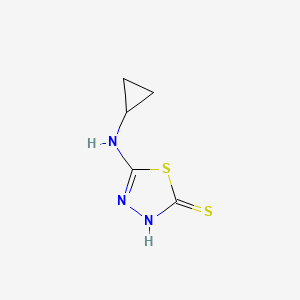

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing a thiadiazole ring with a cyclopropylamino substituent at the 5-position and a thiol group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the thiadiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Alkylation and Thiol Group Functionalization

The thiol group at position 2 undergoes nucleophilic substitution reactions with alkyl halides or α,ω-dihaloalkanes. Key findings include:

- Reactivity with Dichloromethane :

In the presence of a base, 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol reacts with dichloromethane to form 2-(chloromethylthio)-5-(cyclopropylamino)-1,3,4-thiadiazole as a minor product (yield: ~25%) . - Bis-Alkylation with Dibromomethane :

Using dibromomethane as a bifunctional alkylating agent, the compound forms methylenebis(5-(cyclopropylamino)-1,3,4-thiadiazole-2-thioether) in high yields (69–78%) under optimized conditions .

Table 1: Alkylation Reactions and Yields

| Alkylating Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| CH₂Cl₂ | 2-(Chloromethylthio) derivative | 25 | Base, rt, 24 h |

| CH₂Br₂ | Bis-thiadiazole (methylene bridge) | 73 | 2:1 molar ratio, KOH, ethanol |

| C₃H₆Br₂ | Bis-thiadiazole (propylene bridge) | 78 | 2:1.1 molar ratio, DCM |

Coordination with Transition Metals

The thiol and amino groups act as donor sites for metal coordination, forming stable complexes:

- Cr(III) Complexes :

Reacts with chromium(III) chloride in ethanol to form octahedral complexes. FT-IR spectra show shifts in ν(S–H) from 2560 cm⁻¹ (free ligand) to 580–620 cm⁻¹ (metal-bound), confirming thiolate coordination . - Ni(II) Complexes :

Forms square-planar complexes with nickel(II) acetate, evidenced by molar conductivity measurements (10–15 Ω⁻¹ cm² mol⁻¹) and magnetic moments (~2.8 BM) .

Table 2: Metal Complex Characterization

| Metal Salt | Complex Geometry | Key Spectral Shifts | Magnetic Moment (BM) |

|---|---|---|---|

| CrCl₃ | Octahedral | ν(C=N): 1620 → 1580 cm⁻¹ | 3.9 |

| Ni(OAc)₂ | Square-planar | ν(N–H): 3300 → 3250 cm⁻¹ | 2.8 |

Azo Coupling Reactions

The amino group at position 5 participates in diazotization and coupling reactions:

- Diazotization :

Treatment with NaNO₂/HCl at 0–5°C generates a diazonium intermediate, which couples with β-naphthol to form 5-(cyclopropylamino)-2-thiol-1,3,4-thiadiazole-azo-β-naphthol . - Metallated Azoderivatives :

Azo-linked products further react with Cu(II) or Fe(III) salts to form chelates. For example, the Cu(II) complex exhibits a λₘₐₓ shift from 480 nm (ligand) to 510 nm .

Cycloaddition and Heterocycle Formation

The thiadiazole core participates in [3+2] cycloadditions:

- With Acetylenes :

Reacts with phenylacetylene under Huisgen conditions to yield 1,2,3-triazole-fused thiadiazoles , confirmed by HR-MS (m/z 315.0521 [M+H]⁺) . - Thiazolidinone Synthesis :

Condensation with chloroacetic acid and aldehydes produces thiazolidinone derivatives , showing antimicrobial activity (MIC: 12.5–50 µg/mL) .

Oxidation and Disulfide Formation

Controlled oxidation of the thiol group leads to disulfide linkages:

- Air Oxidation :

Prolonged exposure to air results in bis(5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl) disulfide , identified via LC-MS (m/z 379.98 [M+H]⁺) . - Chemical Oxidants :

H₂O₂ in acetic acid quantitatively oxidizes the thiol to disulfide within 2 h at 25°C .

Functionalization via Amine Reactivity

The cyclopropylamine group undergoes selective modifications:

Applications De Recherche Scientifique

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The cyclopropylamino group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a thiol group.

5-(Cyclopropylamino)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring instead of a thiadiazole ring.

5-(Cyclopropylamino)-1,3,4-triazole-2-thiol: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is unique due to the presence of both a thiadiazole ring and a thiol group, which confer specific chemical reactivity and potential biological activity. The cyclopropylamino substituent further enhances its properties, making it a versatile compound for various applications.

Activité Biologique

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a cyclopropylamino group and a thiol group. The presence of the thiol (-SH) group is significant as it can participate in various biochemical interactions, enhancing the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H8N4S2 |

| Molecular Weight | 188.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. For instance:

- Activity against Gram-positive bacteria : Studies have demonstrated that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Bacillus cereus.

- Activity against Gram-negative bacteria : It also shows effectiveness against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin.

Antifungal Activity

The compound has also been evaluated for antifungal properties, showing activity against fungi such as Aspergillus niger and Candida albicans. The mechanism appears to involve disruption of fungal cell membranes and interference with metabolic pathways.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models. Additionally, its analgesic effects have been noted in pain models, suggesting potential use in pain management therapies.

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of this compound reveal promising results. It has been shown to interact with neurotransmitter systems in the brain, particularly through inhibition of carbonic anhydrase enzymes, which are crucial for maintaining pH balance in neuronal tissues.

Case Study 1: Antimicrobial Efficacy

A study published in 2018 evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated that this compound had an MIC value of 32.6 μg/mL against E. coli, outperforming some conventional antibiotics like itraconazole (MIC = 47.5 μg/mL) .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing anti-inflammatory effects, administration of this compound resulted in a significant reduction in paw edema in rats induced by carrageenan. Histological analysis showed decreased infiltration of inflammatory cells compared to controls .

Propriétés

IUPAC Name |

5-(cyclopropylamino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c9-5-8-7-4(10-5)6-3-1-2-3/h3H,1-2H2,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPGSAZBLLEDHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.